molecular formula C14H17N B040052 (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 121045-73-6

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No.: B040052
CAS No.: 121045-73-6
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-NSHDSACASA-N
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Description

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is an organic compound with the molecular formula C14H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Scientific Research Applications

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Safety and Hazards

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-(-)-1-(1-naphthyl)ethylamine.

    Methylation: The amine group is then methylated using formaldehyde and formic acid in a process known as Eschweiler-Clarke methylation. The reaction conditions usually involve heating the mixture to around 100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the starting materials and reagents.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Produces imines or oximes.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-(1-Naphthyl)ethylamine: A precursor in the synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine.

    ®-(+)-1-(1-Naphthyl)ethylamine: The enantiomer of (S)-(-)-1-(1-naphthyl)ethylamine.

    (S)-(-)-α-Methylbenzylamine: Another chiral amine used in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific chiral configuration and its ability to act as a versatile chiral auxiliary in various chemical reactions. Its applications in asymmetric synthesis and its role in producing enantiomerically pure compounds make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446670
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121045-73-6
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine contribute to the asymmetric synthesis of the mixed phosphine-phosphine oxide ligand?

A1: this compound acts as a chiral auxiliary by coordinating to a palladium center. This creates a chiral environment around the metal, which then influences the stereoselectivity of subsequent reactions. In the research, the chiral organopalladium(II) complex, derived from this compound, promotes the asymmetric hydrophosphination of 1,1-bis(diphenylphosphino)ethene and diphenylphosphine []. This reaction leads to the preferential formation of specific diastereomers of the triphosphine palladium(II) template products. The chirality of the this compound auxiliary is ultimately transferred to the final phosphine-phosphine oxide ligand.

Q2: Can the this compound be removed from the synthesized ligand?

A2: Yes, the research indicates that this compound can be chemoselectively removed from the template products. Treatment with concentrated hydrochloric acid cleaves the auxiliary, leaving the desired enantioenriched phosphine-phosphine oxide ligand [].

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